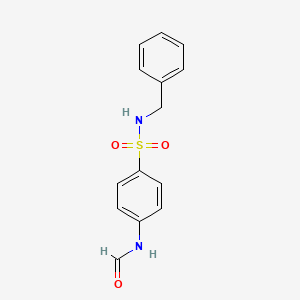
N-benzyl-4-(formylamino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(formylamino)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse pharmacological activities, including antimicrobial and anticancer properties. The structure of this compound consists of a benzene ring substituted with a benzyl group, a formylamino group, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(formylamino)benzenesulfonamide typically involves the following steps:
Formation of the Benzylamine Intermediate: Benzylamine is reacted with a suitable sulfonyl chloride to form N-benzylbenzenesulfonamide.
Formylation: The N-benzylbenzenesulfonamide is then subjected to formylation using formic acid or formyl chloride under acidic conditions to introduce the formylamino group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(formylamino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formylamino group can be oxidized to form corresponding carboxylic acids.
Reduction: The formylamino group can be reduced to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitrobenzenes, sulfonated benzenes.
Scientific Research Applications
N-benzyl-4-(formylamino)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-(formylamino)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in regulating pH in tumor cells. By inhibiting CA IX, the compound disrupts the pH balance in cancer cells, leading to reduced cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-benzylbenzenesulfonamide: Lacks the formylamino group but shares the benzyl and sulfonamide moieties.
N-formylbenzenesulfonamide: Contains the formylamino and sulfonamide groups but lacks the benzyl group.
Uniqueness
N-benzyl-4-(formylamino)benzenesulfonamide is unique due to the presence of both the benzyl and formylamino groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as an anticancer and antimicrobial agent.
Properties
IUPAC Name |
N-[4-(benzylsulfamoyl)phenyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-11-15-13-6-8-14(9-7-13)20(18,19)16-10-12-4-2-1-3-5-12/h1-9,11,16H,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFZAAAPKBBALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)
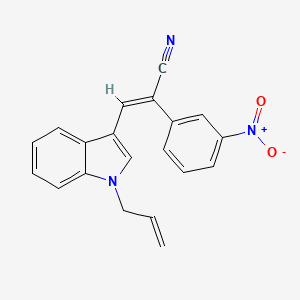
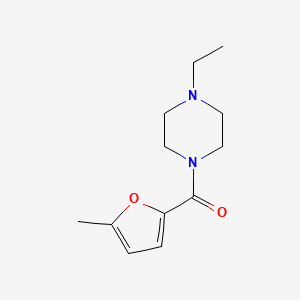
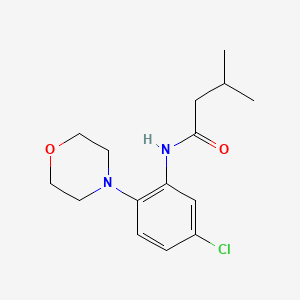
![N'~2~-[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-THIOPHENECARBOHYDRAZIDE](/img/structure/B5728604.png)
![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)
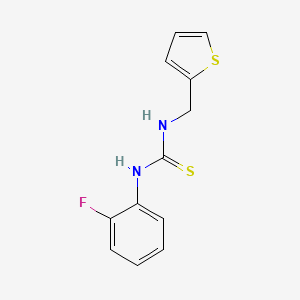
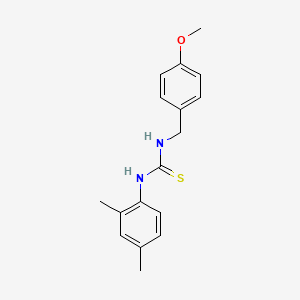
![N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5728649.png)
![4-amino-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5728654.png)
![1-ethyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B5728657.png)
![1-(2,5-Dimethylphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B5728670.png)
